butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C18H22O5 . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-ol with butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control . The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives:
Properties
Molecular Formula |
C18H22O5 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
butyl 2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C18H22O5/c1-4-6-7-21-18(20)11-22-15-10-16-14(9-13(15)5-2)12(3)8-17(19)23-16/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
KOYZKXVEXUEMKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1CC)C(=CC(=O)O2)C |
Origin of Product |
United States |
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